molecular formula C13H15N3O2 B1589667 4-Isobutylamino-3-nitroquinoline CAS No. 99009-85-5

4-Isobutylamino-3-nitroquinoline

Cat. No. B1589667
Key on ui cas rn: 99009-85-5
M. Wt: 245.28 g/mol
InChI Key: CDUWBBGUDMBQDE-UHFFFAOYSA-N
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Patent
US04689338

Procedure details

To a stirred solution of 50.Og (0.24 mole) of 4-chloro-3-nitroquinoline in 300 ml of tetrahydrofuran was added, in small portions, 52.7g (0.72 mole) of isobutylamine. The mixture was heated at its reflux temperature for one hour, and was then evaporated in vacuo. Water was added to the residue and the solid was separated by filtration. The solid was suspended in one liter of water, and was dissolved by the gradual addition of concentrated hydrochloric acid (to pH 3 to 4), at which time the solution was filtered. The filtrate was basified (to pH 9 to 10) by the addition of concentrated ammonium hydroxide to provide bright yellow 4-(isobutylamino)-3-nitroquinoline, m.p. 119°-121° C. The structural assignment was supported by infrared spectral analysis.
[Compound]
Name
50.Og
Quantity
0.24 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
52.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[CH2:15]([NH2:19])[CH:16]([CH3:18])[CH3:17]>O1CCCC1>[CH2:15]([NH:19][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13])[CH:16]([CH3:18])[CH3:17]

Inputs

Step One
Name
50.Og
Quantity
0.24 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-]
Name
Quantity
52.7 g
Type
reactant
Smiles
C(C(C)C)N
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at its
TEMPERATURE
Type
TEMPERATURE
Details
reflux temperature for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was then evaporated in vacuo
ADDITION
Type
ADDITION
Details
Water was added to the residue
CUSTOM
Type
CUSTOM
Details
the solid was separated by filtration
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved by the gradual addition of concentrated hydrochloric acid (to pH 3 to 4), at which time the solution
FILTRATION
Type
FILTRATION
Details
was filtered
ADDITION
Type
ADDITION
Details
by the addition of concentrated ammonium hydroxide

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)NC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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